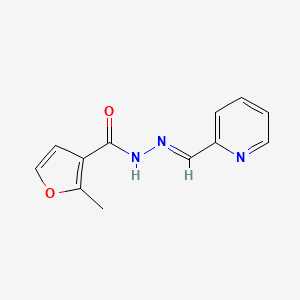
3-(4-Chloro-phenyl)-4-methyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氯苯基)-4-甲基-2-硫代-2,3-二氢噻唑-5-羧酸乙酯是一种具有复杂结构的合成有机化合物。它属于噻唑类,以其多样的生物活性而闻名。该化合物以其噻唑环、氯苯基和乙酯官能团的存在为特征。
准备方法
合成路线和反应条件
3-(4-氯苯基)-4-甲基-2-硫代-2,3-二氢噻唑-5-羧酸乙酯的合成通常包括以下步骤:
噻唑环的形成: 噻唑环是通过硫脲衍生物和卤代酮之间的环化反应形成的。
氯苯基的引入: 氯苯基是通过亲核取代反应引入的。
酯化: 最后一步是在酸性条件下用乙醇酯化羧酸基团。
工业生产方法
该化合物的工业生产可能涉及类似的步骤,但规模更大。连续流动反应器和优化的反应条件的使用可以提高产率和纯度。催化剂和溶剂的精心选择可确保反应高效且副产物最少。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻唑环上。
还原: 还原反应可以针对酯部分中的羰基。
取代: 氯苯基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 亲电芳香取代可以通过溴或硝酸等试剂促进。
主要产物
氧化: 氧化会导致亚砜或砜的形成。
还原: 还原可以产生醇或胺。
取代: 取代反应可以在苯环上引入各种官能团。
科学研究应用
3-(4-氯苯基)-4-甲基-2-硫代-2,3-二氢噻唑-5-羧酸乙酯在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建块。
生物学: 该化合物的生物活性使其成为研究酶抑制和受体结合的候选者。
工业: 用于农用化学品和其他工业产品的开发。
作用机制
该化合物的作用机制涉及其与特定分子靶标的相互作用。噻唑环可以与酶相互作用,抑制其活性。氯苯基可以增强与受体的结合亲和力,从而导致各种生物学效应。酯基可以发生水解,释放活性代谢物,通过不同的途径发挥其作用。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-4-甲基-2-硫代-2,3-二氢噻唑-5-羧酸甲酯
- 3-(4-氯苯基)-4-甲基-2-硫代-2,3-二氢噻唑-5-羧酸丙酯
独特性
乙酯变体由于其特定的酯基而具有独特性,该酯基可以影响其溶解性、稳定性和生物活性。与甲酯和丙酯相比,乙酯可能表现出不同的药代动力学特性,使其适用于特定的应用。
属性
分子式 |
C13H12ClNO2S2 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
ethyl 3-(4-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11-8(2)15(13(18)19-11)10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3 |
InChI 键 |
QNOLNLREDQYIIY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![N'-[(E)-(3-methylphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671898.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)



![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
